molecular formula C18H30N2O B5213319 1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine

1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B5213319
M. Wt: 290.4 g/mol
InChI Key: WMCOBGJXXFYVRA-UHFFFAOYSA-N
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Description

1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a hexoxyphenyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 4-hexoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-4-methylpiperazine
  • 1-[(4-Ethoxyphenyl)methyl]-4-methylpiperazine
  • 1-[(4-Propoxyphenyl)methyl]-4-methylpiperazine

Uniqueness

1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine is unique due to the presence of the hexoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-hexoxyphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-3-4-5-6-15-21-18-9-7-17(8-10-18)16-20-13-11-19(2)12-14-20/h7-10H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOBGJXXFYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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